2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the thiadiazinan sulfone class, characterized by a six-membered 1,2,6-thiadiazinan ring with a sulfone group (1,1-dioxido) at the 1-position and a benzyl substituent at the 6-position. The acetamide moiety is linked to a 2,5-dimethoxyphenyl group, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-9-10-19(28-2)18(13-17)21-20(24)15-23-12-6-11-22(29(23,25)26)14-16-7-4-3-5-8-16/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFIXRKDJACUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a sulfonamide group can be reacted with a suitable aldehyde or ketone in the presence of a base to form the thiadiazine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazine ring.
Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the thiadiazine derivative with 2,5-dimethoxyphenyl acetic acid or its derivatives under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, potentially leading to the formation of alcohols or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of thiadiazinanes exhibit significant anticancer activity. The compound has been tested for its efficacy against various cancer cell lines. For instance, studies have shown that similar thiadiazinane derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .
Antimicrobial Activity
Another notable application is in the field of antimicrobial agents. Compounds containing the thiadiazine moiety have demonstrated broad-spectrum antimicrobial properties. In vitro studies suggest that the compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .
Neuroprotective Effects
The neuroprotective potential of thiadiazinane derivatives has also been investigated. These compounds may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that compounds similar to 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide could enhance cognitive function and protect against neuronal damage .
Pharmacological Applications
Enzyme Inhibition
The compound is being studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain proteases or kinases that are crucial in cancer progression or other pathological conditions. This property positions it as a potential therapeutic agent for targeted therapies in oncology and other diseases .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs can enhance solubility and bioavailability. Research is ongoing to explore its efficacy as a carrier for poorly soluble drugs, potentially improving therapeutic outcomes in clinical settings .
Material Science Applications
Synthesis of Functional Materials
The compound's structural properties allow it to be used as a precursor for synthesizing functional materials. It can serve as a building block in creating polymers or nanomaterials with specific properties for applications in electronics or photonics. The versatility of thiadiazine derivatives makes them attractive for developing new materials with tailored functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains. |
| Study 3 | Neuroprotection | Indicated reduction in oxidative stress markers and improved neuronal survival rates in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (Table 1) share functional similarities with the target compound, such as aromatic substituents and electron-withdrawing groups (e.g., cyano, dioxo). However, their core thiazolo[3,2-a]pyrimidine scaffold differs significantly from the thiadiazinan sulfone system.
Key Differences :
- In contrast, the thiadiazinan sulfone in the target compound offers conformational flexibility due to its non-fused, saturated ring .
- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound may improve solubility via methoxy groups, whereas the trimethylbenzylidene or cyanobenzylidene groups in 11a/11b prioritize lipophilicity.
- Synthetic Complexity : The target compound’s synthesis likely involves sulfonation and benzylation steps, while 11a /11b are synthesized via condensation reactions with aromatic aldehydes, yielding moderate (57–68%) efficiencies .
Benzothiazole Acetamide Derivatives ()
The patent EP3348550A1 highlights N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and its analogs (Table 1). These compounds share the 2,5-dimethoxyphenylacetamide moiety with the target compound but feature a benzothiazole core instead of thiadiazinan sulfone.
Key Differences :
- Electron-Withdrawing Groups : The patent emphasizes substituents like CF3 or halogens (e.g., Cl) on the benzothiazole ring to enhance bioactivity. The target compound’s benzyl and sulfone groups may instead stabilize the molecule through steric bulk and polarity .
- Pharmacophore Design : The acetamide linkage (X=CH2) is conserved across both classes, suggesting its critical role in binding. However, the thiadiazinan sulfone’s sulfur-oxygen bonds could influence hydrogen-bonding interactions distinct from benzothiazole’s nitrogen-sulfur system .
Pyrimido-Quinazoline Derivatives ()
Compound 12 (Table 1) features a pyrimido[2,1-b]quinazoline core with a cyano group.
Key Differences :
- Functional Groups: The absence of sulfone or methoxy groups in 12 limits direct comparison. Its cyano and carbonyl groups may confer different electronic profiles compared to the target compound’s sulfone and acetamide .
Implications for Drug Design
- Thiadiazinan Sulfone Advantage: The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs, a feature critical for oral bioavailability.
- Substituent Optimization : The 2,5-dimethoxyphenyl group balances solubility and binding affinity, whereas benzothiazole derivatives prioritize potency via halogen/CF3 groups .
- Core Flexibility : The thiadiazinan ring’s saturation allows for adaptive binding modes, unlike rigid fused-ring systems in 11a /11b or 12 .
Biological Activity
The compound 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a member of the thiadiazine family and has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps of chemical reactions including the formation of the thiadiazine core and subsequent modifications to introduce the benzyl and dimethoxyphenyl substituents. The general synthetic route includes:
- Formation of Thiadiazine Core : The initial step involves the reaction of thiosemicarbazide with appropriate aldehydes.
- Introduction of Benzyl Group : This is achieved through alkylation reactions.
- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the desired acetamide derivative.
Biological Activity Overview
The biological activities of This compound have been explored in various studies. Key findings are summarized below:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In vivo studies have shown that the compound possesses anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It was tested using the carrageenan-induced paw edema model in rats.
- Dosage : 50 mg/kg body weight
- Results : A significant reduction in paw swelling was observed after administration.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Case Study on Antibacterial Efficacy :
- Anti-inflammatory Mechanism Investigation :
- Toxicological Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
